Methyl 2-(methoxyamino)propanoate hydrochloride
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Overview
Description
Methyl 2-(methoxyamino)propanoate hydrochloride is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyamino group attached to a propanoate backbone, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(methoxyamino)propanoate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-bromo-2-methylpropanoate with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methoxyamino)propanoate hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The methoxyamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are the corresponding carboxylic acid and methanol.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
Methyl 2-(methoxyamino)propanoate hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(methoxyamino)propanoate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The methoxyamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylamino)propanoate hydrochloride: Similar in structure but with a methylamino group instead of a methoxyamino group.
Ethyl 2-(methoxyamino)propanoate hydrochloride: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(methoxyamino)propanoate hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and binding properties. The presence of the methoxyamino group allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 2-(methoxyamino)propanoate hydrochloride, also known as methyl N-methylalaninate hydrochloride, is a compound that has garnered attention in various biological and pharmaceutical research contexts. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₅H₁₂ClN₁O₂
- Molecular Weight : 151.61 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water and ethanol
This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is thought to act as a modulator of amino acid metabolism and may influence neurotransmitter release, particularly in the context of the central nervous system.
Key Mechanisms:
- Inhibition of Neurotransmitter Reuptake : The compound may inhibit the reuptake of certain neurotransmitters, enhancing their availability in the synaptic cleft.
- Modulation of Glutamate Activity : It potentially modulates glutamate signaling, which is crucial for synaptic plasticity and memory formation.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human leukemia cell lines, indicating its potential as an anticancer agent.
Cell Line | IC50 (µM) | Notes |
---|---|---|
K562 (Leukemia) | 0.32 | High potency against resistant strains |
CCRF-CEM (Leukemia) | 1.23 | Effective with minimal toxicity to PBMCs |
Neuroprotective Properties
In addition to its antiproliferative activity, this compound has shown promise in neuroprotection. Animal models have indicated that it may protect against oxidative stress-induced neuronal damage.
Case Studies
-
Study on Anticancer Activity :
- A recent study assessed the effects of this compound on K562 and CCRF-CEM cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner.
-
Neuroprotective Study :
- In a rodent model of neurodegeneration, this compound was administered prior to inducing oxidative stress. The results showed a significant reduction in neuronal death compared to control groups, suggesting its potential utility in treating neurodegenerative diseases.
Safety and Toxicity
While this compound exhibits promising biological activities, safety assessments are crucial for its potential therapeutic applications. Preliminary toxicity studies indicate moderate toxicity levels, with side effects including nausea and dizziness at higher concentrations.
Future Directions
Ongoing research is focused on:
- Optimizing Dosage : Determining the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
- Exploring Combination Therapies : Investigating the efficacy of this compound in combination with other anticancer agents.
- Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans for conditions such as leukemia and neurodegenerative disorders.
Properties
Molecular Formula |
C5H12ClNO3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
methyl 2-(methoxyamino)propanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-4(6-9-3)5(7)8-2;/h4,6H,1-3H3;1H |
InChI Key |
LUTIQWZRTYHZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NOC.Cl |
Origin of Product |
United States |
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